1-Methoxy-2-(pent-3-EN-1-YL)benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
162707-38-2 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-methoxy-2-pent-3-enylbenzene |
InChI |
InChI=1S/C12H16O/c1-3-4-5-8-11-9-6-7-10-12(11)13-2/h3-4,6-7,9-10H,5,8H2,1-2H3 |
InChI Key |
WYQMDXRQABZGPT-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC1=CC=CC=C1OC |
Origin of Product |
United States |
Contextualization Within Aryl Ether Chemistry and Unsaturated Alkylbenzenes
1-Methoxy-2-(pent-3-en-1-yl)benzene belongs to two major families of organic compounds: aryl ethers and unsaturated alkylbenzenes. Aryl ethers are characterized by an oxygen atom connected to an aromatic ring and an alkyl or aryl group. This moiety is a cornerstone in the structure of many pharmaceuticals, fragrances, and natural products. core.ac.uk The synthesis of aryl ethers is well-established, with classic methods including the Williamson ether synthesis and the Ullmann condensation, alongside modern transition-metal-catalyzed coupling reactions. organic-chemistry.orgunion.eduresearchgate.net The methoxy (B1213986) group on the benzene (B151609) ring, as seen in anisole (B1667542) derivatives, significantly influences the ring's electronic properties, typically enhancing its reactivity toward electrophiles. acs.orgyoutube.com
Unsaturated alkylbenzenes are hydrocarbons containing an aromatic ring bonded to an alkyl chain that features at least one carbon-carbon double or triple bond. wikipedia.orglibretexts.orgwikipedia.orglibretexts.org These compounds are valuable intermediates in organic synthesis, serving as precursors for polymers and fine chemicals. wikipedia.org The presence of the double bond in the alkyl chain offers a site for a wide array of chemical transformations, distinct from the reactions of the aromatic ring.
Structural Features and Isomeric Considerations of the Pentenyl Moiety E.g., E/z Isomerism
The defining feature of the side chain in 1-Methoxy-2-(pent-3-en-1-yl)benzene is the pentenyl group, specifically a pent-3-en-1-yl substituent. The double bond is located between the third and fourth carbon atoms of the five-carbon chain. This internal double bond gives rise to geometric isomerism.
Due to the restricted rotation around the carbon-carbon double bond, two different spatial arrangements of the substituents are possible, leading to E/Z isomers. libretexts.orglibretexts.org The designation of these isomers follows the Cahn-Ingold-Prelog (CIP) priority rules. For the double bond at C-3 of the pentenyl group, one carbon (C-3) is attached to a hydrogen atom and the C-2 of the ethyl-benzene fragment. The other carbon (C-4) is attached to a hydrogen atom and a methyl group.
Z-isomer : The higher-priority groups on each carbon of the double bond are on the same side ("Z" for zusammen, German for "together").
E-isomer : The higher-priority groups on each carbon of the double bond are on opposite sides ("E" for entgegen, German for "opposite").
The ability to control the synthesis to favor one isomer over the other is a common challenge and goal in modern organic chemistry.
Foundational Chemical Principles Relevant to the Compound S Reactivity
Strategies for Alkyl Aryl Ether Bond Formation
The formation of the alkyl aryl ether bond is a fundamental step in the synthesis of this compound. This can be achieved through several established and modern etherification methods.
Alkylation Reactions, including Methylation of Phenolic Precursors
A primary route to forming the methoxy group on the benzene ring is through the alkylation of a corresponding phenolic precursor, specifically 2-(pent-3-en-1-yl)phenol. The Williamson ether synthesis is a classic and widely used method for this transformation. organic-chemistry.org This reaction involves the deprotonation of the phenol (B47542) to form a phenoxide ion, which then acts as a nucleophile to attack a methylating agent, such as iodomethane (B122720) or dimethyl sulfate (B86663).
The choice of base and solvent is critical to the success of this reaction, especially when dealing with sterically hindered phenols. google.com Strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often employed to ensure complete deprotonation of the phenolic hydroxyl group. For instance, the methylation of various phenols has been successfully carried out using trimethyl phosphate (B84403) and calcium hydroxide (B78521) in DMF. organic-chemistry.org
Table 1: Reagents for Methylation of Phenolic Precursors
| Methylating Agent | Base | Solvent | Reference |
| Iodomethane | Sodium Hydride | Tetrahydrofuran | |
| Dimethyl Sulfate | Sodium Hydroxide | Water/Dichloromethane | orgsyn.org |
| Trimethyl Phosphate | Calcium Hydroxide | Dimethylformamide | organic-chemistry.org |
Etherification Approaches
Beyond direct methylation, other etherification strategies can be employed, particularly for more complex analogues or when direct methylation is not feasible. These can include:
Mitsunobu Reaction: This reaction allows for the conversion of a phenol to an ether under mild conditions using a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate). organic-chemistry.org This method is particularly useful for sterically demanding substrates. organic-chemistry.org
Buchwald-Hartwig Amination: While primarily known for C-N bond formation, modifications of this palladium-catalyzed cross-coupling reaction can be used to form C-O bonds, providing a route to aryl ethers from aryl halides or triflates and alcohols.
Decarboxylative Etherification: Recent advancements have shown that hindered ethers can be synthesized through an electrochemical decarboxylative etherification of carboxylic acids. nih.gov This method offers a novel approach for creating sterically congested ether linkages. nih.gov
Construction of the Pentenyl Side Chain
The introduction of the pent-3-enyl side chain onto the aromatic ring is another key synthetic challenge. This can be accomplished through various carbon-carbon bond-forming reactions.
Carbon-Carbon Bond Forming Reactions (e.g., Grignard Reactions)
Grignard reactions are a powerful tool for forming carbon-carbon bonds. organic-chemistry.orgleah4sci.combyjus.commasterorganicchemistry.com To construct the pentenyl side chain, a suitable Grignard reagent, such as pent-3-en-1-ylmagnesium bromide, could be reacted with an appropriate electrophile on the benzene ring. For example, reacting this Grignard reagent with a 2-methoxy-substituted benzaldehyde (B42025) would, after a subsequent reduction or dehydration step, yield the desired product.
The general mechanism involves the nucleophilic attack of the Grignard reagent on a carbonyl group. organic-chemistry.orgyoutube.com The choice of starting materials is crucial for obtaining the correct isomer and avoiding side reactions.
Table 2: Example of Grignard Reaction for Side Chain Construction
| Grignard Reagent | Electrophile | Subsequent Steps |
| Pent-3-en-1-ylmagnesium bromide | 2-Methoxybenzaldehyde | Dehydration of the resulting alcohol |
It is important to note that Grignard reagents are strong bases and can be incompatible with acidic functional groups. masterorganicchemistry.com
Olefin Metathesis Approaches
Olefin metathesis has emerged as a versatile and powerful method for the formation of carbon-carbon double bonds. mdpi.comnih.govharvard.edusigmaaldrich.com Cross-metathesis (CM) between a vinyl-substituted methoxybenzene and an appropriate olefin in the presence of a ruthenium-based catalyst (such as Grubbs' catalyst) could be a viable route to this compound. nih.gov
The success of olefin metathesis depends on the choice of catalyst and reaction conditions to control selectivity and prevent unwanted side reactions. harvard.edusigmaaldrich.com The reaction is known for its tolerance of various functional groups. nih.gov
Stereoselective Introduction of the Unsaturated Chain
Achieving specific stereochemistry (E/Z isomerism) in the pentenyl side chain often requires stereoselective synthetic methods. Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, can be employed to control the geometry of the double bond. For instance, the reaction of an aryl halide with an appropriate alkenylboronic acid (Suzuki coupling) or an alkene (Heck reaction) can proceed with high stereoselectivity.
Furthermore, intramolecular palladium-catalyzed additions of aryl iodides to carbonyl groups have been shown to produce bi- and tricyclic compounds with excellent stereoselectivity, a principle that could be adapted for the stereoselective construction of the pentenyl side chain. beilstein-journals.orgresearchgate.net
Advanced Synthetic Techniques
Modern organic synthesis continually seeks methods that are not only efficient and high-yielding but also adhere to the principles of green chemistry. For a molecule like this compound, with its distinct aromatic and aliphatic functionalities, advanced synthetic techniques offer powerful tools for its construction and the creation of complex analogues.
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. rsc.orgnih.gov This approach is highly valued in modern chemistry for its efficiency, reduction of waste, and ability to rapidly generate molecular complexity from simple precursors. rsc.org The philosophy of MCRs aligns with the goals of sustainable or green chemistry by minimizing purification steps, solvent usage, and energy consumption compared to traditional linear synthetic routes. rsc.orgnih.gov
While specific MCRs for the direct synthesis of this compound are not extensively documented in dedicated literature, the principles of MCRs can be applied to construct its core structure or its analogues. For instance, a hypothetical MCR approach could involve the one-pot combination of a guaiacol (B22219) derivative (providing the methoxybenzene unit), an appropriate five-carbon electrophile, and a coupling agent. Named MCRs such as the Biginelli, Hantzsch, or Ugi reactions demonstrate the power of this strategy to create diverse heterocyclic and acyclic structures, and similar innovative approaches could be envisioned for assembling complex benzene derivatives. organic-chemistry.org The discovery of novel MCRs often involves screening combinations of starting materials and analyzing the resulting products to identify efficient and selective transformations. organic-chemistry.org
The structural motifs present in this compound are valuable building blocks in the total synthesis of larger, more biologically significant molecules. The strategic incorporation of such fragments is a cornerstone of constructing complex natural products.
A key analogue, (E,Z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene, serves as a powerful diene in Diels-Alder and hetero-Diels-Alder reactions. orgsyn.org This reactivity has been harnessed in the total synthesis of several important natural products, including the antibiotic zincophorin (B1251523) and the complex macrolide antibiotic rifamycin. orgsyn.org The use of this diene highlights a common strategy in total synthesis: the creation of a versatile, functionalized intermediate that can be elaborated into a complex target through powerful carbon-carbon bond-forming reactions.
Furthermore, synthetic strategies for other complex benzene-fused heterocycles provide insight into the methods used to build intricate molecular architectures. For example, the synthesis of chromenopyridine and chromenopyridinone derivatives has been achieved through the O-propargylation of aromatic hydroxyaldehydes followed by an intramolecular cycloaddition. metu.edu.tr Such strategies, which rely on the careful orchestration of cyclization reactions, are fundamental to the total synthesis of complex molecules containing substituted benzene rings.
Consideration of Reagent Selection and Reaction Conditions (e.g., toxic reagent alternatives)
The selection of reagents and optimization of reaction conditions are critical for ensuring a synthesis is safe, efficient, and scalable. In the synthesis of analogues related to this compound, there has been a clear progression towards safer and more practical methodologies.
A notable example is found in the synthesis of the intermediate 1-methoxy-2-methylpenten-3-one. An earlier procedure utilized dimethyl sulfate as a methylating agent to form the methyl enol ether. orgsyn.org However, the high toxicity of dimethyl sulfate makes this approach undesirable for routine laboratory use and large-scale production. orgsyn.org
Similarly, the conversion of this intermediate to (E,Z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene has been improved. The original method involved trimethylsilyl (B98337) chloride, triethylamine (B128534), and a catalytic amount of zinc chloride in benzene. orgsyn.org This procedure suffered from long reaction times and the formation of large quantities of triethylamine hydrochloride, which complicated the workup and purification process. orgsyn.org A revised, more efficient procedure utilizes trimethylsilyl trifluoromethanesulfonate (B1224126) and triethylamine. This newer method significantly reduces the reaction time and allows for the convenient separation of the amine salt, leading to consistently good yields. orgsyn.org
Table 1: Comparison of Silylation Procedures for Diene Synthesis
| Feature | Original Procedure | Improved Procedure |
| Silylating Agent | Trimethylsilyl chloride | Trimethylsilyl trifluoromethanesulfonate |
| Base | Triethylamine | Triethylamine |
| Catalyst | Zinc chloride | Not required |
| Reaction Time | ~12 hours | ~30 minutes |
| Workup Issues | Copious formation of triethylamine hydrochloride complicates purification. | Amine salt is easily separated. |
| Reference | orgsyn.org | orgsyn.org |
In the synthesis of a related analogue, 1-methoxy-2-(2-propenyloxy)benzene, the reaction is carried out by treating 2-methoxyphenol with allyl bromide. The selection of a suitable base and solvent is crucial for the success of this Williamson ether synthesis.
Table 2: Reagents for Synthesis of 1-Methoxy-2-(2-propenyloxy)benzene
| Reagent | Role | Quantity (Example) |
| 2-Methoxyphenol | Starting Material | 124 g |
| Potassium Carbonate | Base | 152 g |
| Allyl Bromide | Alkylating Agent | 127 g |
| Dimethylformamide | Solvent | 500 mL |
| Reference |
Olefin Isomerization and Transposition Mechanisms
The movement of a double bond within a molecule, known as olefin isomerization or transposition, is a fundamental transformation in organic synthesis. For substrates like this compound, this process can lead to the formation of more stable or synthetically useful isomers. The mechanisms governing these shifts are often catalyzed by transition metals and can proceed through distinct pathways.
Iron-catalyzed isomerization of alkenes represents a cost-effective and environmentally benign approach to this transformation. researchgate.net These reactions can proceed through a metal-hydride mediated pathway, which involves the formation of a key metal-hydride active species. nih.gov One proposed mechanism involves an Fe(I)/Fe(III) catalytic cycle. This cycle is initiated by the activation of a pre-catalyst to generate an Fe(I) complex that coordinates to the alkene. This is followed by oxidative addition of the alkene to form an Fe(III) intermediate, which then undergoes reductive elimination to release the isomerized product. bris.ac.uk
Another well-established mechanism in transition metal-catalyzed alkene isomerization is the allyl mechanism. researchgate.netlibretexts.orgosti.gov In this pathway, the metal catalyst facilitates a C-H bond activation at the allylic position of the coordinated olefin, leading to the formation of a metal-hydride and a η³-allyl intermediate. libretexts.org Subsequent transfer of the hydride back to the allyl moiety, but at a different carbon, results in the isomerized alkene. libretexts.org Time-resolved IR experiments on iron-catalyzed alkene isomerization have provided direct evidence for an allyl hydride as a key intermediate in the catalytic cycle. unt.edu
It has also been noted that two-state reactivity, involving changes in the metal's spin state, can play a role in iron-catalyzed alkene isomerization. For some iron complexes, substrate binding occurs on a high-spin surface, while the subsequent oxidative addition to form the allyl intermediate proceeds on a low-spin surface. osti.gov
An alternative and common pathway for olefin isomerization is the sequential olefin insertion and beta-hydride elimination mechanism. researchgate.net This process is initiated by the insertion of the olefin's double bond into a metal-hydride (M-H) bond, forming a metal-alkyl intermediate. libretexts.orglibretexts.org This step is also known as hydrometallation. mdpi.com
Following the insertion, a hydrogen atom on the carbon beta to the metal can be eliminated back to the metal center, a process called β-hydride elimination. mdpi.com This elimination can regenerate the olefin, but often in an isomerized form, along with the metal-hydride catalyst. The reversibility of the olefin insertion into the metal-hydride bond is a key feature of this mechanism. researchgate.net While β-hydride elimination is generally much faster than β-carbon elimination, the latter can occur in some systems. mdpi.com The entire process of insertion and elimination effectively "walks" the double bond along the carbon chain. nih.gov
Detailed studies on rhodium and iridium complexes have provided insights into the intramolecular reactions leading to the transformation between alkyl, allyl, and alkene complexes, which are central to these isomerization pathways. rsc.org
Radical Reaction Pathways (e.g., Radical additions, oxygen reactions)
Radical reactions offer a distinct set of pathways for the transformation of this compound and related arylalkenes. These reactions are initiated by the formation of highly reactive radical species.
One common radical pathway involves the addition of a radical to the alkene double bond. For instance, copper-catalyzed carboamination of alkenes can proceed through the addition of a carbon-centered radical across the olefin. researchgate.net In some copper-catalyzed reactions, a phenyl radical can be generated and participate in the transformation. rsc.org
The interaction of arylalkenes with oxygen can also proceed via radical mechanisms. The elementary reaction between an allyl radical and an oxygen molecule has been studied, revealing multiple product channels. sciengine.com In the context of autoxidation, a radical chain mechanism is often operative, where peroxyl radicals propagate the chain. wiley-vch.de The antioxidant properties of anethole (B165797), a related compound, are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. researchgate.netnih.gov This reactivity is linked to the conjugated double bond and the methoxy-benzene moiety. lookchem.com It has been proposed that anethole's antioxidant activity involves mechanisms such as increased antioxidant enzyme activity, free radical scavenging, and metal ion chelation. nih.gov
Catalytic Reaction Cycle Elucidation
Understanding the complete catalytic cycle is paramount for optimizing reaction conditions and designing more efficient catalysts. This involves identifying the active catalytic species and understanding the influence of various components of the reaction system.
In many copper-catalyzed reactions involving olefins, copper(I) hydride (CuH) species are key active catalysts. nih.govresearchgate.netacs.orgnih.gov These species can undergo migratory insertion (hydrocupration) with olefins to generate alkylcopper intermediates, which are central to a variety of subsequent bond-forming reactions. nih.govresearchgate.netacs.orgnih.gov The reactivity and selectivity of these CuH systems can be significantly influenced by the ligands coordinated to the copper center. nih.govresearchgate.netacs.orgnih.gov
The potential involvement of copper(III) intermediates in catalytic cycles has been a subject of significant investigation. rsc.org While often proposed, the necessity of a Cu(III) species is not universal, and alternative pathways involving Cu(II) species or bimetallic reductive elimination can also occur. rsc.org In some coupling reactions, aryl-copper(III) intermediates have been identified as key players. researchgate.net In certain copper-mediated hydrofunctionalization reactions, Cu(II)-H species have been implicated as hydrogen atom donors, exhibiting distinct reactivity from the more common nucleophilic Cu(I) hydrides. researchgate.net
Ligands and co-catalysts play a pivotal role in directing the outcome of catalytic reactions by influencing the steric and electronic environment of the metal center.
The choice of ligand can dramatically affect the isomerization of olefins. For example, in cobalt-catalyzed isomerizations, electron-rich ligands can enhance cycloisomerization over linear isomerization. nih.gov In nickel-catalyzed olefin polymerization, the electronic properties of auxiliary ligands can influence the barrier to cis-trans isomerization, with electron-withdrawing groups leading to lower barriers. acs.orgnih.gov The steric properties of ligands are also crucial, as demonstrated in palladium-catalyzed reactions where bulky ligands can control the stereochemical outcome. acs.org In some palladium-catalyzed systems, N-heterocyclic carbene (NHC) ligands can stabilize palladium hydride species, enabling both olefin isomerization and transfer dehydrogenation in a single pot. nih.gov
Co-catalysts are also essential in many catalytic systems. For instance, iron-catalyzed C-H functionalization often utilizes cobalt as a co-catalyst. nih.gov In some iron-catalyzed cross-coupling reactions, the presence of a co-catalyst can influence the operative catalytic cycle, with different oxidation states of iron being accessible. longdom.org
Interactive Data Table: Mechanistic Pathways in Olefin Isomerization
| Mechanistic Pathway | Key Intermediate(s) | Metal Catalyst Examples | Key Features |
| Metal-Hydride (Allyl) | Metal-allyl hydride | Iron, Manganese | Involves C-H activation at the allylic position. libretexts.orgosti.gov |
| Metal-Hydride (Insertion/Elimination) | Metal-alkyl | Rhodium, Iridium, Nickel | Involves reversible olefin insertion into a metal-hydride bond and subsequent β-hydride elimination. researchgate.netmdpi.com |
| Radical | Carbon-centered radicals, Peroxyl radicals | Copper, Cobalt | Initiated by radical species, can involve chain reactions. researchgate.netnih.gov |
Rearrangement Reaction Mechanisms (e.g., Sigmatropic rearrangements, Claisen rearrangements)
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the transformation of an allyl vinyl ether or an aryl allyl ether. acs.orglibretexts.org In the case of aryl allyl ethers like this compound, the reaction is a acs.orgacs.org-sigmatropic rearrangement. osti.gov This classification signifies that a sigma bond migrates across a pi system, with the bond being broken at the first atom and reformed at the third atom of two connected three-atom systems.
The mechanism is a concerted, intramolecular process that proceeds through a highly ordered, cyclic transition state. acs.orglibretexts.org This means that bond breaking and bond formation occur simultaneously without the formation of a discrete intermediate. The transition state involves six electrons moving in a cyclic manner, which has led to suggestions of it having aromatic character. researchgate.netprinceton.edu
For an aryl allyl ether, the rearrangement typically involves the following steps:
acs.orgacs.org-Sigmatropic Shift: The allyl group migrates from the ether oxygen to the ortho position of the benzene ring. This proceeds through a chair-like six-membered transition state. cdnsciencepub.com This initial rearrangement disrupts the aromaticity of the benzene ring, forming a non-aromatic cyclohexadienone intermediate. researchgate.netnih.gov
Tautomerization: The cyclohexadienone intermediate rapidly undergoes tautomerization to restore the highly stable aromatic ring, resulting in the formation of an ortho-allyl phenol. nih.gov
In the specific case of this compound, the presence of the methoxy group at the ortho position blocks one of the primary rearrangement sites. If the other ortho position (position 6) is also blocked, the reaction can proceed to the para position. This occurs via a subsequent acs.orgacs.org-sigmatropic rearrangement (a Cope rearrangement) of the initially formed ortho-dienone intermediate, followed by tautomerization to yield the para-substituted phenol. osti.govcdnsciencepub.com The presence of an electron-donating group like methoxy can influence the regioselectivity, sometimes favoring the formation of the para product.
While the concerted pericyclic mechanism is widely accepted for the thermal Claisen rearrangement, alternative mechanistic pathways have been proposed under different conditions. For instance, the photo-Claisen rearrangement is understood to proceed via a radical pair mechanism. acs.orgrsc.org Furthermore, some studies have explored the possibility of non-concerted, stepwise mechanisms involving ionic or diradical intermediates, although these are generally not the favored pathways for the thermal reaction.
Solvent and Additive Effects on Reaction Mechanisms
The course and rate of the Claisen rearrangement can be significantly influenced by the reaction medium and the presence of additives.
Solvent Effects:
The polarity of the solvent plays a crucial role in the rate of the Claisen rearrangement. Polar solvents tend to accelerate the reaction. This is attributed to the stabilization of the polar transition state, which possesses some degree of charge separation. Hydrogen-bonding solvents have been shown to be particularly effective at increasing the reaction rate. For example, a mixture of ethanol (B145695) and water can lead to a tenfold increase in the rate constant compared to a less polar solvent like sulfolane.
While there is no specific kinetic data for this compound, studies on analogous compounds provide insight. For instance, the photo-Claisen rearrangement of substituted allyl aryl ethers, including those with methoxy groups, shows a significant solvent effect. The rate constants for these reactions are generally higher in more polar solvents.
| Substituent (X) on Aryl Ether | Solvent | Rate Constant (kr) x 108 s-1 | Reference |
|---|---|---|---|
| 4-OCH3 | Methanol (B129727) | 8.0 | nih.gov |
| 4-OCH3 | Methylcyclohexane | 8.0 | nih.gov |
| 3-OCH3 | Methanol | 1.8 | nih.gov |
| 3-OCH3 | Methylcyclohexane | 1.5 | nih.gov |
| H | Methanol | 1.1 | nih.gov |
| H | Methylcyclohexane | 0.94 | nih.gov |
Additive Effects:
The Claisen rearrangement can be significantly accelerated by the use of additives, particularly Lewis acids. Lewis acids can coordinate to the ether oxygen, making the C-O bond more labile and facilitating the rearrangement. A variety of Lewis acids have been shown to catalyze the Claisen rearrangement, including aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and ytterbium triflate (Yb(OTf)₃). cdnsciencepub.com In some cases, the use of a Lewis acid can allow the reaction to proceed at much lower temperatures than the thermal rearrangement.
For example, a study on a Lewis acid-catalyzed Claisen rearrangement demonstrated high yields with various catalysts. While the specific substrate was not an aryl allyl ether, the results highlight the general efficacy of Lewis acids in promoting this type of transformation.
| Lewis Acid (10 mol%) | Yield (%) | Reference |
|---|---|---|
| None | <5 | cdnsciencepub.com |
| Yb(OTf)3 | 81 | cdnsciencepub.com |
| AlCl3 | 75 | cdnsciencepub.com |
| Ti(OiPr)2Cl2 | 83 | cdnsciencepub.com |
| TiCl4·THF2 | 92 | cdnsciencepub.com |
In addition to Lewis acids, other additives can also influence the reaction. For instance, microwave irradiation has been investigated as a method to accelerate the Claisen rearrangement. In a study on the rearrangement of 1-allyloxy-4-methoxybenzene, microwave heating was compared to conventional oil-bath heating. While no significant rate enhancement was observed for the main rearrangement product, the formation of a byproduct, 4-methoxyphenol (B1676288), was notably increased under microwave irradiation in solvent-free conditions, suggesting a potential non-thermal microwave effect.
| Condition | Yield of 2-allyl-4-methoxyphenol (B1267482) (%) | Yield of 4-methoxyphenol (byproduct, %) | Reference |
|---|---|---|---|
| Microwave (solvent-free) | ~40 | ~6 | |
| Oil-bath (solvent-free) | ~40 | ~1.5 | |
| Microwave (in DMSO) | ~60 | ~2.5 | |
| Oil-bath (in DMSO) | ~60 | ~2.5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR experiments is employed to unambiguously assign all proton and carbon signals and to determine the stereochemistry of the double bond.
Proton (¹H) NMR for Structural and Stereochemical Assignment
Proton NMR (¹H NMR) spectroscopy is the first step in the structural analysis of this compound. The chemical shifts (δ) of the protons provide information about their electronic environment, while the coupling constants (J) reveal the connectivity between neighboring protons.
The aromatic region of the spectrum is expected to show signals for the four protons on the benzene ring. The presence of the methoxy and the pentenyl substituents on adjacent carbons (ortho substitution) leads to a complex splitting pattern. The protons on the benzene ring would appear as multiplets in the range of δ 6.8-7.3 ppm. The methoxy group protons would present as a sharp singlet around δ 3.8 ppm.
The aliphatic portion of the molecule gives rise to several key signals. The protons of the methyl group on the double bond would appear as a doublet. The olefinic protons would resonate further downfield, typically between δ 5.4 and 5.6 ppm, and their coupling constant would be crucial in determining the E or Z stereochemistry of the double bond. The methylene (B1212753) protons adjacent to the aromatic ring and those within the pentenyl chain would exhibit complex multiplets due to their diastereotopic nature and coupling to multiple neighbors.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.30-6.80 | m | - |
| Olefinic-H | 5.55-5.40 | m | - |
| OCH₃ | 3.82 | s | - |
| Ar-CH₂- | 2.70 | t | 7.5 |
| -CH₂-CH= | 2.35 | m | - |
| =CH-CH₃ | 1.65 | d | 6.5 |
Note: This table is based on predicted values and known chemical shift ranges for similar structural motifs. Actual experimental values may vary.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal.
The aromatic carbons will show signals between δ 110 and 160 ppm, with the carbon attached to the methoxy group being the most deshielded. The olefinic carbons will resonate in the region of δ 120-140 ppm. The methoxy carbon will appear around δ 55 ppm. The aliphatic carbons of the pentenyl chain will have signals in the upfield region of the spectrum.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-O (Aromatic) | 157.5 |
| C-C (Aromatic) | 130.0 |
| C (Aromatic) | 127.0 |
| C (Aromatic) | 120.5 |
| C (Aromatic) | 110.0 |
| =CH | 129.0 |
| =CH | 125.0 |
| OCH₃ | 55.3 |
| Ar-CH₂- | 34.5 |
| -CH₂-CH= | 29.0 |
| -CH₃ | 17.8 |
Note: This table is based on predicted values and known chemical shift ranges for similar structural motifs. Actual experimental values may vary.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To resolve any ambiguities from the 1D spectra and to confirm the complete structural assignment, a suite of 2D NMR experiments is utilized.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the spin systems within the molecule. For instance, it would definitively connect the protons of the pentenyl chain and establish the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a straightforward way to assign the carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the different fragments of the molecule, such as linking the aromatic ring to the pentenyl chain and the methoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It is particularly valuable for determining the stereochemistry of the double bond by observing the through-space interactions between the olefinic protons and the adjacent methylene or methyl protons.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a compound and its fragments. It is essential for confirming the molecular weight and elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.comnih.gov This technique is ideal for assessing the purity of this compound and for confirming its identity by comparing its mass spectrum to known databases or reference spectra. The gas chromatogram would show a single peak if the compound is pure, and the corresponding mass spectrum would display the molecular ion peak and a characteristic fragmentation pattern that can be used for structural confirmation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the compound. For this compound (C₁₂H₁₆O), the expected exact mass can be calculated and compared to the experimental value, providing unambiguous confirmation of the molecular formula.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, offers a detailed view of the functional groups and bonding arrangements within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has characteristic absorption frequencies, allowing for its identification. For this compound, the expected FT-IR peaks are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic Ring | C-H stretch | 3100-3000 |
| C=C stretch | 1600 and 1475 | |
| C-H out-of-plane bend | 900-675 | |
| Alkene | =C-H stretch | 3080-3010 |
| C=C stretch | 1680-1640 | |
| =C-H bend | 1000-650 | |
| Ether (Methoxy) | C-O-C asymmetric stretch | 1275-1200 |
| C-O-C symmetric stretch | 1075-1020 | |
| Alkyl Chain | C-H stretch | 2960-2850 |
| C-H bend | 1465-1375 |
This table presents predicted data based on the analysis of similar compounds and functional group correlations.
Raman Spectroscopy (e.g., FT-Raman) for Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to FT-IR. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring and the C=C double bond.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic Ring | Ring breathing mode | ~1000 |
| C=C stretch | ~1600 | |
| Alkene | C=C stretch | ~1650 |
This table presents predicted data based on the analysis of similar compounds like anisole (B1667542) and other aromatic hydrocarbons. chemicalbook.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. Aromatic compounds like this compound exhibit characteristic absorptions due to π to π* transitions in the benzene ring. science-softcon.de The presence of the methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.
| Transition | Expected λmax (nm) | Chromophore |
| π → π* (E2-band) | ~220 | Benzene Ring |
| π → π* (B-band) | ~270-280 | Benzene Ring |
This table presents predicted data based on the UV-Vis spectra of similar aromatic ethers. nist.gov
X-ray Diffraction (XRD) for Solid-State Structural Analysis and Stereochemistry
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method could provide definitive information about the bond lengths, bond angles, and stereochemistry of this compound. However, XRD analysis is contingent upon obtaining the compound in a suitable single-crystal form. Currently, there is no publicly available XRD data for this specific compound. uq.edu.au
Elemental Composition Analysis
Elemental analysis determines the percentage composition of elements within a compound. algoreducation.com For this compound, with the chemical formula C12H16O, the theoretical elemental composition can be calculated. nih.gov This analysis is crucial for confirming the empirical and molecular formula of a synthesized compound. elementar.comthermofisher.com
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 81.76 |
| Hydrogen | H | 1.008 | 16 | 16.128 | 9.15 |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.08 |
This table presents the calculated theoretical elemental composition.
Computational Chemistry and Theoretical Studies of 1 Methoxy 2 Pent 3 En 1 Yl Benzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the microscopic world of molecules. These methods are used to predict molecular geometries, energies, and a host of other properties with remarkable accuracy.
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For molecules like anethole (B165797), DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine the optimized molecular structure and calculate various electronic properties. nih.govresearchgate.net This level of theory is well-suited for predicting the geometric parameters and vibrational frequencies of such organic compounds.
Similarly, for estragole, conformational and structural investigations have been successfully carried out using the B3LYP method with the 6-311++G** basis set. researchgate.net The choice of functional and basis set is crucial for obtaining results that are in good agreement with experimental data. For dimethoxybenzene derivatives, another class of related compounds, hybrid functionals like B3LYP have been shown to provide the lowest total energy compared to other functionals, indicating a more accurate prediction of the ground state. nih.govresearchgate.net
The selection of a basis set is a critical step in any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. For anethole and its analogs, Pople-style basis sets, such as 6-311++G(d,p), are commonly used. nih.govresearchgate.net The inclusion of diffuse functions (++) is important for describing the behavior of electrons far from the nucleus, which is relevant for anions and weak interactions. Polarization functions (d,p) allow for more flexibility in the shape of the orbitals, leading to a more accurate description of bonding.
In a study on dimethoxybenzene derivatives, the Def2-TZVP basis set was found to produce the lowest energy, although it required more computational resources than the 6-311G(d,p) basis set. nih.govresearchgate.net The validation of the chosen basis set is often achieved by comparing the calculated results, such as vibrational frequencies or geometric parameters, with available experimental data. A good correlation between the theoretical and experimental values lends confidence to the computational model. For instance, in the study of anethole, a good agreement was found between the observed and scaled calculated vibrational wavenumbers. nih.gov
Electronic Structure Analysis
The electronic structure of a molecule dictates its chemical behavior. Through various analytical methods, the distribution of electrons and their energies can be characterized, providing insights into reactivity and stability.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
For anethole, time-dependent DFT (TD-DFT) calculations have been used to determine the HOMO and LUMO energies. nih.gov In a study using the DFT/B3LYP/6-311++G(d,p) level of theory, the HOMO and LUMO energies for anethole were calculated, and the resulting energy gap was determined. nih.govresearchgate.net Another study calculated the HOMO and LUMO energies of anethole in different solvents, showing the influence of the medium on these properties. dergipark.org.tr Similarly, HOMO-LUMO analysis has been performed for estragole, suggesting it is a chemically soft molecule. researchgate.net
| Compound | Method | Solvent | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|---|
| Anethole | DFT/B3LYP/6-311++G(d,p) | Gas Phase | -5.63 | -0.53 | 5.10 | nih.gov |
| Anethole | DFT | Water | -5.89 | -0.12 | 5.77 | dergipark.org.tr |
| Anethole | DFT | Ethanol (B145695) | -5.88 | -0.13 | 5.75 | dergipark.org.tr |
| Estragole | B3LYP/6-311++G** | Gas Phase | -5.84 | -0.19 | 5.65 | researchgate.net |
| Estragole | Unknown | Unknown | -0.21 a.u. | -0.01 a.u. | 5.44 eV | nih.gov |
Note: a.u. stands for atomic units.
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of Lewis structures, lone pairs, and delocalization effects. It is a powerful tool for understanding hyperconjugative interactions and charge delocalization within a molecule.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a visual representation of the charge distribution around a molecule, with different colors indicating regions of varying electrostatic potential.
For estragole, MEP plots have been calculated to identify the regions of negative and positive electrostatic potential. researchgate.net Typically, red-colored regions indicate a negative potential and are susceptible to electrophilic attack, while blue-colored regions represent a positive potential and are prone to nucleophilic attack. In molecules like anethole and estragole, the oxygen atom of the methoxy (B1213986) group and the π-system of the benzene (B151609) ring are expected to be electron-rich regions, while the hydrogen atoms are generally electron-poor. A study on dimethoxybenzene derivatives also utilized MEP maps to identify electrophilic and nucleophilic sites, suggesting potential applications in drug design. nih.govresearchgate.net
Spectroscopic Parameter Prediction
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For 1-Methoxy-2-(pent-3-en-1-yl)benzene, theoretical methods can be employed to calculate its Nuclear Magnetic Resonance (NMR) chemical shifts and its vibrational frequencies, generating simulated spectra that are invaluable for structural elucidation.
Theoretical NMR Chemical Shift Calculations
The prediction of NMR chemical shifts through computational methods has become a standard procedure in the structural analysis of organic compounds. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is one of the most common and reliable approaches for calculating isotropic shielding values, which are then converted into chemical shifts.
The process begins with the optimization of the molecule's geometry, usually employing a DFT functional such as B3LYP with a suitable basis set, for instance, 6-311+G(d,p). To simulate experimental conditions in solution, a solvent model like the Conductor-like Polarizable Continuum Model (CPCM) can be incorporated. Following geometry optimization, the GIAO method is used at the same or a higher level of theory to calculate the nuclear magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C).
These absolute shielding values (σ_calc) are then converted to chemical shifts (δ_calc) by referencing them against the shielding value of a standard compound, typically Tetramethylsilane (TMS), calculated at the identical level of theory (δ_calc = σ_TMS - σ_calc). A strong linear correlation between the calculated and experimentally measured chemical shifts is a powerful confirmation of the assigned structure. For the methoxy group, the ¹³C NMR chemical shift is particularly useful for determining its position on the aromatic ring.
Table 1: Hypothetical Calculated vs. Experimental NMR Chemical Shifts for this compound
This table illustrates the expected correlation between theoretical and experimental data. The actual values would be obtained from specific DFT calculations and experimental measurements.
| Atom Number | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |
| C1 (Ar-OCH₃) | 158.0 | 157.5 | - | - |
| C2 (Ar-Alkyl) | 130.5 | 130.1 | - | - |
| C3 (Ar-H) | 127.8 | 127.4 | 7.15 | 7.10 |
| C4 (Ar-H) | 121.3 | 120.9 | 6.90 | 6.85 |
| C5 (Ar-H) | 128.5 | 128.2 | 7.20 | 7.18 |
| C6 (Ar-H) | 110.8 | 110.4 | 6.88 | 6.82 |
| C7 (-CH₂-) | 34.2 | 33.8 | 2.60 | 2.55 |
| C8 (-CH₂-) | 29.5 | 29.1 | 2.15 | 2.10 |
| C9 (=CH-) | 129.0 | 128.6 | 5.45 | 5.40 |
| C10 (=CH-) | 125.5 | 125.1 | 5.50 | 5.46 |
| C11 (-CH₃) | 17.8 | 17.5 | 1.65 | 1.62 |
| C12 (-OCH₃) | 55.7 | 55.3 | 3.85 | 3.80 |
Note: The data presented in this table is illustrative and designed to represent the typical output of a theoretical NMR calculation. It is not based on actual computed or experimental results for this compound.
Vibrational Frequency Computations and Simulated Spectra
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are highly effective in predicting these vibrational frequencies and their corresponding intensities.
The computational process involves optimizing the molecular geometry to a minimum energy state and then calculating the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the normal modes. It is a common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and vibrational anharmonicity, leading to better agreement with experimental data.
For this compound, key vibrational modes would include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: Found just below 3000 cm⁻¹.
Alkene C=C stretching: A characteristic band around 1650 cm⁻¹.
Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
C-O stretching (methoxy group): Strong absorptions in the 1000-1300 cm⁻¹ range.
C-H bending modes: A complex region below 1500 cm⁻¹.
The potential energy distribution (PED) analysis can be used to provide a detailed assignment of each calculated vibrational mode.
Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound
| Calculated Frequency (cm⁻¹) (Scaled) | Assignment | Vibrational Mode |
| 3060 | ν(C-H) | Aromatic C-H stretch |
| 2965 | ν_as(C-H) | Asymmetric CH₃ stretch |
| 2930 | ν_as(C-H) | Asymmetric CH₂ stretch |
| 2875 | ν_s(C-H) | Symmetric CH₃ stretch |
| 2850 | ν_s(C-H) | Symmetric CH₂ stretch |
| 1645 | ν(C=C) | Alkene C=C stretch |
| 1595 | ν(C=C) | Aromatic ring stretch |
| 1490 | ν(C=C) | Aromatic ring stretch |
| 1460 | δ(C-H) | CH₂/CH₃ bending |
| 1245 | ν(C-O) | Asymmetric Ar-O-C stretch |
| 1030 | ν(C-O) | Symmetric Ar-O-C stretch |
| 965 | δ(=C-H) | Out-of-plane alkene C-H bend (trans) |
| 750 | δ(C-H) | Out-of-plane aromatic C-H bend |
Note: The data in this table is hypothetical. A scaling factor (e.g., 0.9614) would typically be applied to the raw calculated frequencies to improve the correlation with experimental spectra. The assignments are based on general knowledge of vibrational spectroscopy.
Reaction Mechanism Elucidation via Potential Energy Surface (PES) Mapping
The study of a chemical reaction's mechanism at a molecular level is fundamentally about understanding the transformation from reactants to products. A Potential Energy Surface (PES) is a central concept in this endeavor, providing a theoretical landscape that maps the potential energy of a system as a function of its atomic coordinates. By exploring the PES, chemists can identify stable molecules (reactants, products, intermediates) which correspond to valleys or local minima, and the transition states that connect them, which are located at mountain passes or saddle points.
For a molecule like this compound, PES mapping can be used to investigate various potential reactions, such as electrophilic addition to the pentenyl double bond, substitution on the aromatic ring, or isomerization reactions. The process involves computationally charting the energy changes as bond lengths and angles are altered, thereby tracing the lowest energy path the reaction is likely to follow.
Transition State Localization and Characterization
A transition state (TS) represents the highest energy point along the minimum energy pathway of a reaction. It is a fleeting arrangement of atoms that is not a stable intermediate but rather a first-order saddle point on the PES. Locating and characterizing the TS is a critical step in understanding reaction kinetics, as its energy relative to the reactants determines the activation energy barrier.
Computationally, various algorithms can be employed to search for a transition state. These methods typically require an initial guess of the TS geometry and work by optimizing the structure to find a point where the gradient is zero and the Hessian matrix (the matrix of second derivatives of energy) has exactly one negative eigenvalue. This single negative eigenvalue corresponds to an imaginary vibrational frequency, which represents the motion along the reaction coordinate—the breaking and forming of bonds—that carries the system from reactants to products through the TS.
Intrinsic Reaction Coordinate (IRC) Analysis
Once a transition state has been successfully located and characterized by its single imaginary frequency, it is essential to confirm that it indeed connects the correct reactants and products on the potential energy surface. The Intrinsic Reaction Coordinate (IRC) is the method used for this verification.
An IRC calculation traces the minimum energy reaction pathway (MERP) downhill from the transition state in both the "forward" and "backward" directions. The calculation starts at the optimized TS geometry and proceeds in small, mass-weighted steps along the path of steepest descent. Following the IRC path in one direction leads to the product minimum, while following it in the opposite direction leads to the reactant minimum. This process confirms the identity of the minima connected by the transition state and provides a detailed picture of the geometric changes that occur throughout the reaction, offering profound insight into the mechanism.
Non-Linear Optical (NLO) Properties Theoretical Investigation
Materials with significant non-linear optical (NLO) properties are crucial for modern photonic and optoelectronic technologies, including applications in frequency conversion, optical switching, and data storage. NLO materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies or phases. The NLO response of a molecule is governed by its hyperpolarizability.
Computational chemistry, particularly DFT, offers a powerful means to predict and understand the NLO properties of molecules. The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and, most importantly for NLO applications, the first-order hyperpolarizability (β). A large β value is indicative of a strong NLO response.
For this compound, a theoretical investigation would involve:
Optimizing the molecular geometry using a suitable DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).
Calculating the dipole moment, polarizability, and hyperpolarizability tensors. These calculations are often performed using the finite field approach.
Analyzing the relationship between the molecule's electronic structure and its NLO response. Molecules with donor-acceptor groups connected by a π-conjugated system often exhibit large hyperpolarizabilities due to efficient intramolecular charge transfer (ICT). In this compound, the methoxy group acts as an electron donor and the benzene ring/alkene chain forms the π-system.
The HOMO-LUMO energy gap is another important indicator; a smaller energy gap often correlates with a larger hyperpolarizability, as it facilitates electron promotion and charge transfer.
Table 3: Hypothetical Calculated NLO Properties for this compound
| Property | Calculated Value | Units |
| Dipole Moment (μ) | 1.85 | Debye |
| Mean Polarizability (α) | 25.3 x 10⁻²⁴ | esu |
| First Hyperpolarizability (β_tot) | 8.5 x 10⁻³⁰ | esu |
| HOMO-LUMO Energy Gap (ΔE) | 5.2 | eV |
Note: The data in this table is illustrative and represents the type of information obtained from a theoretical NLO investigation. The values are hypothetical and not based on specific calculations for the title compound.
Chemical Transformations and Reactivity of 1 Methoxy 2 Pent 3 En 1 Yl Benzene
Reactions Involving the Pentenyl Alkene Moiety
The pentenyl side chain, with its internal carbon-carbon double bond, is a site of rich chemical reactivity. This section details the primary transformations that can be effected at this functional group, including reduction, isomerization, addition, and oxidation reactions.
Hydrogenation and Selective Semihydrogenation
The double bond in the pentenyl group of 1-Methoxy-2-(pent-3-en-1-yl)benzene can be readily reduced to a single bond through catalytic hydrogenation. This transformation typically involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts for this purpose include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and nickel-based catalysts. researchgate.netrsc.org The reaction proceeds to yield 1-Methoxy-2-(pent-1-yl)benzene. Under harsher conditions, such as higher temperatures and pressures, the aromatic ring can also be hydrogenated, leading to the formation of 1-Methoxy-2-(pent-1-yl)cyclohexane. nih.gov
Selective semihydrogenation to a specific isomer of the pentenyl group is less commonly described for this specific compound but can be conceptually achieved using specialized catalysts that favor partial reduction.
Table 1: Hydrogenation of the Pentenyl Alkene Moiety
| Reactant | Reagents & Conditions | Product(s) | Notes |
|---|---|---|---|
| This compound | H₂, Pd/C, Ethanol (B145695), Room Temperature | 1-Methoxy-2-(pent-1-yl)benzene | Selective hydrogenation of the alkene double bond. |
| This compound | H₂, Ni Catalyst, High Temperature & Pressure | 1-Methoxy-2-(pent-1-yl)cyclohexane | Hydrogenation of both the alkene and the aromatic ring. nih.govwikipedia.org |
Olefin Isomerization and Regioselective Transposition
The position of the double bond in the pentenyl side chain can be shifted through isomerization reactions. This process is of significant industrial interest as it can lead to the formation of conjugated systems, which are valuable precursors in the synthesis of fragrances and pharmaceuticals. For analogous compounds like safrole and eugenol, which also possess an allylbenzene (B44316) framework, isomerization to their respective isosafrole and isoeugenol (B1672232) isomers is a well-documented transformation. erowid.orgrsc.org This reaction is typically catalyzed by bases such as potassium hydroxide (B78521) (KOH) or by transition metal complexes, including those of iron and ruthenium. erowid.orgmdma.ch The isomerization of this compound would be expected to yield a mixture of isomers with the double bond in conjugation with the benzene (B151609) ring, primarily 1-Methoxy-2-(pent-2-en-1-yl)benzene.
Table 2: Olefin Isomerization of Alkenyl-Substituted Anisoles
| Reactant | Reagents & Conditions | Product(s) | Notes |
|---|---|---|---|
| Safrole (analog) | Iron Pentacarbonyl, NaOH (flake), 110-180°C | Isosafrole | A vigorous exothermic reaction leads to almost complete conversion. erowid.org |
| Safrole (analog) | NaOH/γ-Al₂O₃, Pressurized conditions | Isosafrole | High purity isosafrole can be obtained. google.com |
| Eugenol (analog) | MgAl Hydrotalcite, High Temperature | Isoeugenol | An environmentally friendly method using a solid base catalyst. rsc.orgresearchgate.net |
| Estragole (analog) | Ru-complex, Ionic Liquid | Anethole (B165797) | Homogeneous and biphasic conditions have been explored. acs.org |
Electrophilic and Nucleophilic Additions across the Double Bond
The electron-rich nature of the double bond in the pentenyl chain makes it susceptible to electrophilic addition reactions. chemguide.co.uk The addition of hydrogen halides, such as hydrogen bromide (HBr), would proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of a more stable secondary benzylic carbocation. The subsequent attack by the bromide ion would yield the corresponding haloalkane. masterorganicchemistry.comlibretexts.org
Nucleophilic addition to an unactivated, electron-rich alkene like the one present in this compound is generally not favored due to electrostatic repulsion between the electron-rich double bond and the incoming nucleophile. rsc.org Such reactions typically require the presence of strong electron-withdrawing groups attached to the double bond to make it more electrophilic. mdma.ch
Table 3: Electrophilic Addition to Alkenyl-Substituted Anisoles
| Reactant | Reagents & Conditions | Product(s) | Notes |
|---|---|---|---|
| trans-Anethole (analog) | HBr | 2-Bromo-1-(4-methoxyphenyl)propane | Follows Markovnikov's rule, proceeding through a stable benzylic carbocation. masterorganicchemistry.comresearchgate.net |
| 1,3-Butadiene (general alkene) | HBr (1 equivalent) | 3-Bromo-1-butene (1,2-addition) and 1-Bromo-2-butene (1,4-addition) | Demonstrates the formation of kinetic and thermodynamic products in conjugated systems. libretexts.org |
Oxidation Reactions (e.g., Epoxidation, Hydroxylation)
The double bond of the pentenyl group can undergo various oxidation reactions, leading to the formation of epoxides and diols.
Epoxidation
Epoxidation involves the conversion of the double bond into a three-membered ring containing an oxygen atom, known as an epoxide. This transformation is commonly achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. researchgate.netsciencemadness.org The reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product. youtube.com For instance, the epoxidation of this compound with m-CPBA would yield 2-(2-(1-Methoxy-2-yl)ethyl)-3-methyloxirane.
Table 4: Epoxidation of the Pentenyl Alkene Moiety
| Reactant | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| Eugenol (analog) | m-CPBA, Dichloromethane, 25°C, 48h | Eugenol epoxide | A common method for the epoxidation of allylbenzene derivatives. google.comnih.gov |
| General Alkene | m-CPBA | Epoxide | The reaction is concerted and stereospecific. youtube.comyoutube.com |
Hydroxylation
Hydroxylation results in the addition of two hydroxyl groups across the double bond, forming a diol. Syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond, can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.orgchemistrysteps.com The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate, which is then cleaved to give the cis-diol. google.com The use of KMnO₄ is a less expensive alternative but can sometimes lead to over-oxidation and cleavage of the carbon-carbon bond if the reaction conditions are not carefully controlled. chemistrysteps.com
Table 5: Dihydroxylation of the Pentenyl Alkene Moiety
| Reactant | Reagents & Conditions | Product | Notes |
|---|
Reactions at the Ether Linkage
The methoxy (B1213986) group attached to the benzene ring is another key functional group in this compound. The ether linkage is generally stable but can undergo cleavage under specific conditions.
Nucleophilic Substitution Reactions
The most significant reaction at the ether linkage is its cleavage by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgorganicchemistrytutor.comtransformationtutoring.comlibretexts.orgyoutube.com In the case of aryl alkyl ethers like this compound, the cleavage occurs at the alkyl-oxygen bond. The reaction is initiated by the protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion on the methyl group via an Sₙ2 mechanism. libretexts.org This results in the formation of 2-(pent-3-en-1-yl)phenol and methyl bromide or methyl iodide. The aryl-oxygen bond is not cleaved because the sp²-hybridized carbon of the benzene ring is resistant to Sₙ2 attack. libretexts.org
Table 6: Nucleophilic Substitution at the Ether Linkage
| Reactant | Reagents & Conditions | Product(s) | Notes |
|---|---|---|---|
| This compound | HBr, Heat | 2-(pent-3-en-1-yl)phenol + Methyl bromide | Cleavage of the methyl-oxygen bond via an Sₙ2 mechanism. libretexts.org |
| This compound | HI, Heat | 2-(pent-3-en-1-yl)phenol + Methyl iodide | Similar to HBr cleavage, with iodide as the nucleophile. libretexts.org |
Selective Ether Cleavage Reactions
The ether linkage in this compound can be selectively cleaved under acidic conditions. The cleavage of aryl alkyl ethers, such as the title compound, typically proceeds to yield a phenol (B47542) and an alkyl halide. libretexts.org The reaction is generally facilitated by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.org
The mechanism of cleavage depends on the nature of the alkyl group. For ethers with primary or secondary alkyl groups, the reaction follows an SN2 pathway, where the halide ion acts as a nucleophile and attacks the less sterically hindered carbon atom. openstax.org In the case of this compound, this would involve the attack of the iodide or bromide ion on the methyl group, leading to the formation of 2-(pent-3-en-1-yl)phenol and methyl halide.
However, the presence of a tertiary, benzylic, or allylic group on the ether can shift the mechanism towards SN1 or E1. openstax.org The pentenyl group in this compound is an allylic system, which could stabilize a carbocation intermediate, thus favoring an SN1 pathway. In such a scenario, the cleavage would result in methanol (B129727) and a halogenated pentenylbenzene. The specific outcome often depends on the reaction conditions.
Beyond traditional acidic cleavage, other reagents can be employed. Boron tribromide (BBr₃) is a powerful reagent for the cleavage of ethers to form alcohols. masterorganicchemistry.com Catalytic methods for ether cleavage have also been developed, offering milder reaction conditions. organic-chemistry.org
Table 1: Products of Selective Ether Cleavage of this compound
| Reagent | Predominant Mechanism | Products |
| HI or HBr | SN2 (attack at methyl) | 2-(pent-3-en-1-yl)phenol and Methyl Halide |
| HI or HBr | SN1 (allylic cleavage) | Methanol and 1-halo-2-(pent-3-en-1-yl)benzene |
| BBr₃ | Lewis Acid Cleavage | 2-(pent-3-en-1-yl)phenol and Methyl Bromide |
Aromatic Ring Functionalization
The electron-donating methoxy group activates the aromatic ring, making it susceptible to various functionalization reactions.
Direct C-H Bond Activation and Functionalization
Direct C-H bond activation has emerged as a powerful tool for the functionalization of arenes, including anisole (B1667542) derivatives. rsc.org Palladium-catalyzed methods have been developed for the meta-selective C-H arylation of anisoles, which represents a significant advance over classical ortho/para-directing electrophilic substitutions. nih.govresearchgate.net These reactions often utilize a directing group to achieve the desired regioselectivity. For this compound, such a strategy could potentially lead to functionalization at the C5 position.
In addition to the aromatic ring, the allylic C-H bonds of the pentenyl side chain are also amenable to functionalization. For instance, iridium(III) catalysis has been shown to effect the branch-selective allylic C-H amidation of terminal olefins. nih.gov This suggests that the pentenyl group in the title compound could be a handle for introducing nitrogen-containing functionalities.
Electrophilic Aromatic Substitution (if applicable)
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org In this compound, the positions ortho (C6) and para (C4) to the methoxy group are activated towards electrophilic attack. The existing pentenyl substituent at the C2 position provides steric hindrance, which may influence the regioselectivity.
Common electrophilic aromatic substitution reactions applicable to this compound include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a Lewis acid catalyst. byjus.com
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. byjus.com
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. byjus.com
The high reactivity of the anisole ring often necessitates milder reaction conditions to avoid polysubstitution. libretexts.org The substitution pattern will be a result of the directing effects of both the methoxy and the pentenyl groups, as well as steric considerations.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Electronic Effect of Methoxy Group | Steric Hindrance | Predicted Reactivity |
| C3 | Ortho (deactivated by proximity to two groups) | High | Low |
| C4 | Para (activated) | Low | High |
| C5 | Meta (deactivated) | Low | Low |
| C6 | Ortho (activated) | Moderate | Moderate |
Rearrangement Reactions (e.g., Claisen rearrangements, sigmatropic shifts)
This compound is structurally primed to undergo the Claisen rearrangement, a type of nih.govnih.gov-sigmatropic shift. wikipedia.orglibretexts.org This pericyclic reaction involves the thermal rearrangement of an allyl phenyl ether to an ortho-allyl phenol. libretexts.org The reaction proceeds through a concerted, cyclic transition state. wikipedia.orglibretexts.org
Upon heating, this compound is expected to rearrange to an intermediate cyclohexadienone, which then tautomerizes to the aromatic phenol product. The presence of the methoxy group influences the regioselectivity of the rearrangement. Electron-donating groups at the meta position of an allyl phenyl ether are known to direct the rearrangement to the para position. Therefore, the Claisen rearrangement of the title compound would likely yield 4-methoxy-2-(pent-3-en-1-yl)phenol as a major product.
Variations of the Claisen rearrangement, such as the Ireland-Claisen and Johnson-Claisen rearrangements, expand the synthetic utility of this transformation, allowing for the formation of a variety of unsaturated carboxylic acids and esters, respectively. wikipedia.org
Halogen Migration and Subsequent Transformations
While less common, halogen migration is a known process in certain unsaturated systems. For instance, 1,2-halogen migration has been observed in haloallenyl ketones, often catalyzed by gold complexes. nih.govnih.gov This proceeds via a halirenium intermediate. While not directly demonstrated for this compound, it is conceivable that a halogenated derivative of this compound could undergo a similar migration under specific catalytic conditions, leading to constitutional isomers. Such a migration could be a competing pathway in reactions designed to functionalize the double bond of the pentenyl side chain.
Introduction of Fluorinated Moieties (e.g., Trifluoromethylation)
The introduction of fluorine-containing groups, such as the trifluoromethyl (-CF₃) group, can significantly alter the biological and physical properties of organic molecules. The pentenyl side chain of this compound offers a handle for such transformations. Vicinal halo-trifluoromethylation of alkenes is a well-established method for the simultaneous introduction of a halogen and a trifluoromethyl group across the double bond. nih.gov This reaction can be applied to the pentenyl moiety to generate fluorinated derivatives.
Furthermore, methods for the direct trifluoromethylation of benzene derivatives have been developed, which could potentially be applied to the aromatic ring of the title compound to synthesize trifluoromethylated analogues. researchgate.net
Catalytic Processes and Their Application in 1 Methoxy 2 Pent 3 En 1 Yl Benzene Synthesis and Transformations
Transition Metal Catalysis
Transition metals are widely used in catalysis due to their variable oxidation states and ability to coordinate with organic molecules, facilitating a diverse range of chemical transformations.
Iron-Catalyzed Reactions (e.g., Olefin Transposition)
Iron, an earth-abundant and inexpensive metal, has emerged as a powerful catalyst for various organic reactions, including the transposition of olefins (alkenes). acs.org This process, also known as olefin isomerization, involves moving a carbon-carbon double bond along a hydrocarbon chain. nih.govacs.org
In the context of 1-methoxy-2-(pent-3-en-1-yl)benzene, an iron catalyst could be used to shift the position of the double bond within the pentenyl side chain. For example, the 3-en isomer could potentially be converted to a more or less thermodynamically stable isomer depending on the reaction conditions and the specific iron catalyst employed. The mechanism for this transformation often involves the in-situ formation of an iron-hydride species. nih.govacs.org This species then participates in a sequence of olefin insertion and β-hydride elimination steps, effectively "walking" the double bond along the carbon chain. nih.govacs.orgresearchgate.net
Recent research has demonstrated that iron-based catalytic systems, often in combination with a base and a boryl compound, can achieve tunable and site-selective olefin transposition. acs.orgnih.govacs.org This allows for the conversion of a mixture of olefin isomers into a single, desired product. nih.govacs.org The choice of the iron complex and additives can even allow for regiodivergent outcomes, where different isomers can be selectively formed from the same starting material. acs.org
Table 1: Key Features of Iron-Catalyzed Olefin Transposition
| Feature | Description | Reference |
| Catalyst | Typically an earth-abundant iron complex. | acs.orgnih.govacs.org |
| Co-catalysts/Additives | Often requires a base and a boryl compound. | acs.orgnih.govacs.org |
| Mechanism | Believed to proceed via an iron-hydride intermediate through olefin insertion and β-hydride elimination. | nih.govacs.orgresearchgate.net |
| Selectivity | Can be tuned to be site-selective and regiodivergent. | acs.orgnih.govacs.org |
| Applications | Conversion of isomeric mixtures to a single product, synthesis of complex molecules. | nih.govacs.org |
Rhodium-Catalyzed Reactions (e.g., Olefin Isomerization, Hydrofunctionalizations)
Rhodium catalysts are highly effective for a variety of transformations, including olefin isomerization and hydrofunctionalization reactions.
Olefin Isomerization: Similar to iron, rhodium complexes can catalyze the isomerization of olefins. For instance, rhodium catalysts have been used in the isomerization of allylbenzenes to propenylbenzenes. researchgate.nettugraz.at In the case of this compound, a rhodium catalyst could facilitate the migration of the double bond to a different position in the pentenyl chain. The mechanism often involves the formation of a rhodium-hydride species, which adds to the double bond and is then eliminated to form the isomerized olefin. nih.gov Some rhodium-catalyzed isomerizations have been shown to proceed through a C-H bond activation mechanism. nih.gov
Hydrofunctionalizations: Rhodium catalysis also enables the hydrofunctionalization of dienes, where a nucleophile is added across a conjugated system. nih.gov This strategy can be used to form new carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds. nih.gov While this compound is not a diene, related rhodium-catalyzed hydroacylation reactions of alkynes can produce ketones, which could be relevant to the synthesis of precursors. researchgate.net Furthermore, rhodium catalysts have been shown to be effective in the hydroformylation of olefins, a process that converts alkenes into aldehydes. nih.govrsc.org This could be applied to the pentenyl side chain to introduce an aldehyde functional group.
Table 2: Examples of Rhodium-Catalyzed Reactions
| Reaction Type | Description | Reference |
| Olefin Isomerization | Migration of a C=C double bond within a molecule. | tugraz.atnih.govacs.org |
| Hydrofunctionalization | Addition of a nucleophile and a hydrogen atom across a double or triple bond. | nih.govnih.gov |
| Hydroformylation | Addition of a formyl group (CHO) and a hydrogen atom across a double bond. | nih.govrsc.org |
Copper-Catalyzed Processes (e.g., Semihydrogenation, Halogen Migration, Oxidative Trifluoromethylation)
Copper catalysts offer a cost-effective and versatile platform for various organic transformations.
Semihydrogenation: Copper catalysts are used for the semihydrogenation of alkynes to produce alkenes, often with high (Z)-selectivity (cis-stereochemistry). mdpi.comrsc.orgresearchgate.netresearchgate.net This is particularly relevant for the synthesis of this compound, which could be prepared from the corresponding alkyne precursor. The use of copper nanoparticles or copper complexes with specific ligands can achieve this transformation efficiently. rsc.orgresearchgate.net
Halogen Migration: Copper(I) catalysts have been shown to facilitate 1,3-halogen migration. wisc.eduhobywedler.comnih.gov This reaction involves the transfer of a halogen atom from an sp2-hybridized carbon to a benzylic position. wisc.edu While not directly applicable to the named compound, this type of reactivity highlights the unique transformations possible with copper catalysis.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki couplings)
Palladium catalysts are renowned for their role in cross-coupling reactions, which form carbon-carbon bonds. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound with an organohalide. aidic.itiau.irmdpi.comnih.gov
This reaction is highly relevant for the synthesis of this compound. For instance, a synthetic route could involve the Suzuki coupling of a boronic acid or ester derivative of the pentenyl side chain with a halogenated methoxybenzene derivative. Alternatively, a pentenyl Grignard reagent could be coupled with a halogenated methoxybenzene in a related palladium-catalyzed reaction. The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. semanticscholar.org
Table 3: Overview of Palladium-Catalyzed Suzuki Coupling
| Component | Role |
| Palladium Catalyst | Facilitates the catalytic cycle. |
| Organoboron Compound | Source of the organic group to be coupled. |
| Organohalide | The other coupling partner. |
| Base | Required for the transmetalation step. |
| Ligand | Stabilizes the palladium catalyst and influences its reactivity. |
Organocatalysis and Biocatalysis for Asymmetric Synthesis
In addition to metal-based catalysts, organocatalysts (small organic molecules) and biocatalysts (enzymes) are powerful tools for asymmetric synthesis, enabling the creation of chiral molecules with high enantiomeric purity. beilstein-journals.orgnih.govresearchgate.netunits.itresearchgate.net
For a molecule like this compound, which can exist as enantiomers if the pentenyl chain is appropriately substituted, these methods could be employed to synthesize a single enantiomer.
Organocatalysis: Chiral amines, Brønsted acids, and thioureas are examples of organocatalysts that can promote a wide range of asymmetric reactions. mdpi.com For instance, a chiral organocatalyst could be used in a Michael addition reaction to construct the pentenyl side chain in an enantioselective manner.
Biocatalysis: Enzymes, operating under mild conditions in aqueous environments, offer exceptional selectivity. mdpi.comnih.gov For example, a lipase (B570770) could be used for the kinetic resolution of a racemic precursor to this compound, or an oxidoreductase could be used for the asymmetric reduction of a ketone to a chiral alcohol that is then converted to the target molecule. mdpi.comnih.gov The combination of metal catalysis and biocatalysis in one-pot syntheses is also a growing area of research. entrechem.com
Photocatalysis and Electrocatalysis in Transformations
Photocatalysis and electrocatalysis are emerging as sustainable and powerful methods for driving chemical reactions.
Photocatalysis: This technique uses light to excite a photocatalyst, which can then initiate a chemical reaction. Organocatalysts and transition metal complexes can both function as photocatalysts. researchgate.net This approach could potentially be used to functionalize the double bond in this compound or to perform other transformations that are difficult to achieve with traditional thermal methods.
Electrocatalysis: In electrocatalysis, an electric current is used to drive a chemical reaction. This method can be used to generate reactive intermediates and can offer advantages in terms of selectivity and sustainability. While specific applications to this compound are not well-documented, the field of electrocatalytic organic synthesis is rapidly expanding and could offer future opportunities for the transformation of this compound.
Catalyst Design and Synthesis for Enhanced Activity and Selectivity
The design and synthesis of catalysts are pivotal in steering chemical reactions toward desired products with high efficiency. For a molecule like this compound, with its methoxy (B1213986) and alkenyl functional groups, catalyst design would focus on achieving selective transformations, such as hydrogenation of the alkene, cleavage of the ether bond, or reactions involving the aromatic ring, while minimizing unwanted side reactions.
Key Design Considerations:
Active Sites: The nature of the metallic active sites is crucial. For hydrogenation of the pentenyl side chain, metals like ruthenium, platinum, and palladium are often employed. mdpi.com For the cleavage of the C-O ether bond, a reaction relevant to the transformation of the methoxy group, molybdenum-based catalysts, such as molybdenum carbide (α-MoC₁₋ₓ), have shown significant activity in related model compounds like guaiacol (B22219). rsc.org
Support Materials: The support material plays a critical role in dispersing and stabilizing the active metal particles, and it can also influence the catalytic activity. For instance, activated carbon has been used as a support for α-MoC₁₋ₓ in the deoxygenation of guaiacol. rsc.org The choice of support can affect the catalyst's surface area, pore size, and resistance to deactivation.
Promoters: The addition of promoters can significantly enhance catalytic performance. For example, in the hydrodeoxygenation of guaiacol, alkali promoters like calcium and magnesium have been shown to boost the activity of Co-based catalysts. researchgate.net
Ligand Effects (for Homogeneous Catalysts): In homogeneous catalysis, the ligands coordinated to the metal center are fundamental in controlling selectivity. For reactions like olefin metathesis, the design of specific ligands for ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts) has enabled highly selective transformations. organic-chemistry.orgwikipedia.orgnobelprize.org
Research Findings from Analogous Systems:
Studies on the catalytic conversion of guaiacol offer valuable insights. For instance, an activated carbon-supported α-molybdenum carbide catalyst has demonstrated high selectivity for the deoxygenation of guaiacol to substituted mono-phenols. rsc.org The reaction proceeds through a stepwise demethylation followed by dehydroxylation. rsc.org
In another example, La(OTf)₃ has been identified as an effective Lewis acid catalyst for the selective transformation of lignin (B12514952) into guaiacol, highlighting the potential of Lewis acids in promoting specific C-O bond cleavage. nih.govnih.gov
The selective hydrogenation of the aromatic ring is another potential transformation. Ruthenium-based catalysts supported on various metal oxides (Al₂O₃, ZrO₂, ZnO, La₂O₃) have proven effective for the selective hydrogenation of benzene (B151609) to cyclohexene. mdpi.com The hydrophilicity of the catalyst, modified by the addition of inorganic salts, was found to be a key factor in achieving high selectivity. mdpi.com
| Catalyst | Support | Reaction | Key Findings | Reference |
|---|---|---|---|---|
| α-MoC₁₋ₓ | Activated Carbon | Deoxygenation | High selectivity (up to 85%) for phenol (B47542) and alkylphenols. | rsc.org |
| La(OTf)₃ | None (Homogeneous) | Lignin to Guaiacol | Selective production of guaiacol as the only liquid product. | nih.govnih.gov |
| Co-based | Nanoporous Carbon | Hydrodeoxygenation | Alkali promoters (Ca, Mg) enhance activity. | researchgate.net |
| ReOₓ | Active Carbon | C-O Bond Cleavage | High yields of monophenols from lignin model compounds. | rsc.org |
Heterogeneous vs. Homogeneous Catalysis Studies
The choice between heterogeneous and homogeneous catalysis is a fundamental decision in designing a chemical process, with each approach offering distinct advantages and disadvantages.
Heterogeneous Catalysis:
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gas phase reactants. uclouvain.be
Mechanism: The catalytic cycle involves the diffusion of reactants to the catalyst surface, adsorption onto active sites, chemical reaction, desorption of products, and diffusion away from the surface. organic-chemistry.org
Advantages: The primary advantage of heterogeneous catalysts is the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, a crucial factor in industrial applications. nih.gov They are also generally more robust and stable at higher temperatures.
Homogeneous Catalysis:
In homogeneous catalysis, the catalyst and reactants are in the same phase, usually a liquid phase. uclouvain.be
Mechanism: The reaction proceeds through the formation of intermediate species in solution. organic-chemistry.org The catalyst's activity and selectivity can be finely tuned by modifying its molecular structure, particularly the ligands attached to the metal center. researchgate.net
Advantages: Homogeneous catalysts often exhibit higher activity and selectivity under milder reaction conditions because the active sites are well-defined and uniformly accessible to the reactants. nih.gov
Disadvantages: The main drawback is the difficulty in separating the catalyst from the products, which can lead to product contamination and loss of the often expensive catalyst. nih.gov Many homogeneous catalysts are also sensitive to air and moisture.
Comparative Studies in Relevant Reactions:
While direct comparative studies on this compound are not available, research on related transformations provides a basis for comparison. For instance, in the context of CO₂ hydrogenation to methanol (B129727), both homogeneous and heterogeneous catalysts are actively researched. Homogeneous systems can offer high selectivity at lower temperatures, while heterogeneous catalysts are often preferred for their stability and ease of use in industrial processes. rsc.org
In the context of olefin metathesis, a reaction that could potentially be applied to the pentenyl side chain of the target molecule, both homogeneous and heterogeneous catalysts exist. wikipedia.org The development of well-defined homogeneous catalysts like the Grubbs and Schrock catalysts has revolutionized this field by providing high activity and functional group tolerance. organic-chemistry.orgnobelprize.orglibretexts.org
For the transformation of biomass-derived compounds, such as the hydrogenolysis of lignin, both types of catalysis are explored. Heterogeneous catalysts like ReOₓ/AC have shown excellent activity for C-O bond cleavage in the absence of high-pressure hydrogen. rsc.org
| Feature | Heterogeneous Catalysis | Homogeneous Catalysis |
|---|---|---|
| Catalyst Phase | Different from reactants (e.g., solid catalyst, liquid reactants) | Same as reactants (e.g., dissolved in the same solvent) |
| Catalyst Separation | Generally straightforward (e.g., filtration) | Often difficult and costly |
| Selectivity | Can be lower due to multiple active site types | Often higher due to well-defined active sites |
| Reaction Conditions | Often requires higher temperatures and pressures | Typically milder conditions |
| Catalyst Stability | Generally more robust and stable | Can be sensitive to air, moisture, and temperature |
| Industrial Application | Widely used due to ease of handling and recycling | Application can be limited by separation challenges |
Derivatization Strategies and Applications of 1 Methoxy 2 Pent 3 En 1 Yl Benzene
Synthesis of Derivatives for Enhanced Spectroscopic Characterization (e.g., for NMR, XRD)
The characterization of organic molecules often relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray Diffraction (XRD). However, obtaining clear, interpretable data can be challenging. Derivatization can modify the target molecule to overcome these limitations. For instance, derivatives of related methoxybenzene compounds have been synthesized to facilitate their characterization. ualberta.ca
Strategies for enhanced spectroscopic characterization include:
Introducing NMR-Active Nuclei: Attaching groups with distinct NMR-active nuclei (e.g., ¹⁹F, ³¹P) can introduce clean, strong signals in less crowded regions of the NMR spectrum, simplifying analysis.
Inducing Crystallinity for XRD: While the parent compound may be an oil or a poorly crystalline solid, converting it into a derivative can promote the formation of high-quality single crystals necessary for X-ray diffraction analysis. researchgate.net This allows for unambiguous determination of the molecular structure. The synthesis of a trisubstituted benzene (B151609) derivative featuring propiolic acid arms, for example, yielded a crystalline solid suitable for single-crystal XRD, revealing detailed structural information. researchgate.net
Improving Mass Spectrometric Response: For mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), derivatization can significantly improve ionization efficiency. Attaching a group that is readily ionized, such as a dansyl group, can enhance the MS signal, allowing for more sensitive detection. researchgate.net
Spectroscopic data for derivatives of structurally similar compounds, such as 4-((2-methoxyphenoxy)methyl)-1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-1H-1,2,3-triazole, have been thoroughly documented, providing a template for the type of characterization that derivatization enables. ualberta.ca
Table 1: Exemplary Spectroscopic Data for a Derivative of a Related Methoxybenzene Compound
| Analysis Type | Compound | Key Observations and Data |
|---|---|---|
| FTIR (ATR) | 4-((4-allyl-2-methoxyphenoxy)methyl)-1-(...)-1H-1,2,3-triazole ualberta.ca | Shows characteristic vibrational bands for the functional groups present in the derivative. |
| ¹H NMR | 4-((4-allyl-2-methoxyphenoxy)methyl)-1-(...)-1H-1,2,3-triazole ualberta.ca | Assigned signals (ppm): 6.97 (d, 1H), 6.74 (m, 2H), 5.96 (m, 1H, CH=CH₂), 5.08 (m, 2H, CH=CH₂), 3.86 (s, 3H, OCH₃), 3.34 (d, 2H, Ar-CH₂). |
| ¹³C NMR | 4-((4-allyl-2-methoxyphenoxy)methyl)-1-(...)-1H-1,2,3-triazole ualberta.ca | Assigned signals (ppm): 149.6 (Ar-C), 145.1 (Ar-C), 137.5 (CH=CH₂), 115.8 (CH=CH₂), 55.8 (OCH₃), 39.9 (Ar-CH₂). |
| LCMS (ESI) | 4-((4-allyl-2-methoxyphenoxy)methyl)-1-(...)-1H-1,2,3-triazole ualberta.ca | Provides the mass-to-charge ratio, confirming the molecular weight of the synthesized derivative. |
Targeted Derivatization for Specific Chemical Transformations
Derivatization is a cornerstone of synthetic strategy, used to activate or protect functional groups for subsequent reactions. For 1-methoxy-2-(pent-3-en-1-yl)benzene, both the aromatic ring and the pentenyl side chain are targets for such modifications.
Aromatic Ring Transformations: The methoxy-substituted benzene ring can undergo reactions like Friedel-Crafts acylation. For example, related trimethoxybenzene compounds react with dicarboxylic acid chlorides in the presence of a Lewis acid like AlCl₃ to form 1,4-dibenzoylbutane (B1293665) derivatives. nih.gov This derivatization attaches a keto-alkyl chain to the ring, which can serve as a handle for further synthetic elaborations. nih.gov
Alkene Group Transformations: The double bond in the pentenyl group is a versatile site for reactions. However, to control the outcome of a reaction, it can be beneficial to first convert it into a different functional group. A well-established strategy for related enones is silylation to form a silyl (B83357) enol ether. orgsyn.org For instance, the conversion of 1-methoxy-2-methylpenten-3-one to 1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) is a key derivatization that prepares the molecule for controlled cycloaddition reactions. orgsyn.org This type of derivatization alters the reactivity and regioselectivity of the substrate.
Analytical Derivatization Methods (e.g., for related carbonyl species in complex mixtures)
In analytical chemistry, derivatization is frequently used to make molecules suitable for detection and quantification, especially in complex matrices like environmental or biological samples. acs.org While this compound itself is not a carbonyl, related species formed through oxidation of the alkene or other side-chain modifications could be. The analysis of such carbonyl compounds is a well-developed field. nih.govresearchgate.net
The primary challenge with analyzing low molecular weight carbonyls is their potential for low detector response and high volatility. libretexts.org Derivatization converts them into more stable, easily detectable products. A widely used method is reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). libretexts.orgepa.gov
The reaction involves the nucleophilic attack of the DNPH on the carbonyl carbon, forming a 2,4-dinitrophenylhydrazone derivative. libretexts.org These derivatives are highly colored and possess a strong chromophore, making them ideal for detection by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. researchgate.netepa.gov The U.S. Environmental Protection Agency (EPA) Method 8315A, for instance, details this procedure for quantifying a wide range of carbonyl compounds in various samples. libretexts.orgepa.gov
Table 2: Common Derivatization Reagents for Analytical Detection of Carbonyl Compounds
| Reagent Class | Example Reagent | Principle of Detection | Typical Analytical Method |
|---|---|---|---|
| Hydrazines | 2,4-Dinitrophenylhydrazine (DNPH) nih.govepa.gov | Forms colored hydrazones with strong UV absorbance. researchgate.net | HPLC-UV |
| Alkoxyamines | O-(Pentafluorobenzyl)hydroxylamine (PFBHA) | Introduces a polyfluorinated group for highly sensitive detection. | GC-ECD (Electron Capture Detector) |
| Girard Reagents | Girard's Reagent T acs.org | Adds a quaternary ammonium (B1175870) group (a permanent positive charge) to the carbonyl. acs.org | LC-MS/MS |
| Aniline (B41778) Derivatives | CAX-A (a proprietary aniline reagent) researchgate.net | Labels aldehydes specifically, creating derivatives with characteristic fragmentation patterns. researchgate.net | LC-MS/MS |
Derivatization for Probing Reaction Stereochemistry and Enantiomeric Purity
The alkene in this compound is prochiral. Reactions such as epoxidation or asymmetric dihydroxylation would generate chiral centers, leading to enantiomeric or diastereomeric products. Determining the stereochemical outcome and enantiomeric purity of such reactions is crucial. This is often accomplished by reacting the chiral product (e.g., an alcohol resulting from the reduction of a ketone or hydration of the alkene) with a Chiral Derivatizing Agent (CDA). researchgate.net
A CDA is an enantiomerically pure compound that reacts with the chiral analyte to form a pair of diastereomers. Unlike enantiomers, which have identical physical properties (except for optical rotation), diastereomers have different physical properties, including different NMR spectra. researchgate.net
For example, (R)- and (S)-2-methoxy-2-phenylpent-3-ynoic acids (MPPAs) have been developed as effective CDAs for chiral alcohols and amines. researchgate.net When a chiral alcohol is esterified with a single enantiomer of MPPA, two different diastereomeric esters are formed if the alcohol was a racemic mixture. The signals for protons near the new stereocenter will appear at different chemical shifts (Δδ) in the ¹H NMR spectrum. The integration of these separated signals allows for the direct quantification of the enantiomeric ratio (e.g., enantiomeric excess, %ee). researchgate.net
Table 3: Key Principles of Using Chiral Derivatizing Agents (CDAs)
| Principle | Description |
|---|---|
| Formation of Diastereomers | The chiral analyte is covalently bonded to an enantiopure CDA, converting a pair of enantiomers into a pair of diastereomers. researchgate.net |
| Spectroscopic Differentiation | Diastereomers exhibit distinct signals in spectroscopic analyses, most commonly ¹H or ¹⁹F NMR. The difference in chemical shift (Δδ) between corresponding signals allows for differentiation. researchgate.net |
| Quantification | The relative areas of the differentiated signals are directly proportional to the abundance of each enantiomer in the original sample, allowing for calculation of enantiomeric purity. |
| Configuration Assignment | By using a CDA with a known absolute configuration and analyzing the resulting NMR shifts (e.g., using Mosher's method), the absolute configuration of the analyte can often be determined. researchgate.net |
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4-Dinitrophenylhydrazine (DNPH) |
| 4-((2-methoxyphenoxy)methyl)-1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-1H-1,2,3-triazole |
| 4-((4-allyl-2-methoxyphenoxy)methyl)-1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-1H-1,2,3-triazole |
| 1-Methoxy-2-methylpenten-3-one |
| 1-Methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene |
| Trimethylsilyl trifluoromethanesulfonate |
| 1,2,3-Trimethoxybenzene |
| Adipoyl chloride |
| Dansyl chloride |
| (R)-2-Methoxy-2-phenylpent-3-ynoic acid |
| (S)-2-Methoxy-2-phenylpent-3-ynoic acid |
| O-(Pentafluorobenzyl)hydroxylamine (PFBHA) |
Reaction Kinetics and Thermodynamic Analysis of Reactions Involving 1 Methoxy 2 Pent 3 En 1 Yl Benzene
Experimental Determination of Reaction Rate Coefficients and Orders
For the Claisen rearrangement of allyl phenyl ethers, the reaction is typically found to be a first-order process. acs.orgwikipedia.org This indicates that the rate of the reaction is directly proportional to the concentration of the single reacting molecule. The rate law would be expressed as:
Rate = k[1-Methoxy-2-(pent-3-en-1-yl)benzene]
Here, 'k' represents the rate coefficient. Experimental determination of 'k' would involve monitoring the concentration of the reactant over time at a constant temperature. For analogous compounds like allyl 2,6-dimethylphenyl ether, rate constants have been determined by tracking the formation of the rearranged product. acs.org
Temperature and Pressure Dependence of Reaction Rates
The rates of Claisen rearrangements are highly dependent on temperature. The relationship between the rate coefficient (k) and temperature (T) is described by the Arrhenius equation:
k = A * e(-Ea / RT)
where 'A' is the pre-exponential factor, 'Ea' is the activation energy, and 'R' is the gas constant. Experimental studies on related rearrangements have shown a significant increase in reaction rate with increasing temperature. wikipedia.org For instance, the Johnson-Claisen rearrangement, a related process, often requires temperatures between 100-200 °C. wikipedia.org
The influence of pressure on the Claisen rearrangement is less pronounced than that of temperature, as it is a concerted, intramolecular process. However, significant pressure changes can have subtle effects on the transition state volume and thus the reaction rate.
Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Analysis
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the mechanism and transition state of a reaction. In the context of the Claisen rearrangement of allyl phenyl ether, heavy-atom KIE studies have been instrumental. iaea.orgacs.orgosti.gov By isotopically labeling different atoms involved in the bond-breaking and bond-forming steps (such as the ether oxygen, and the α- and γ-carbons of the allyl group), researchers can probe the extent of bond cleavage and formation in the transition state.
For the rearrangement of allyl phenyl ether, the observed KIE values indicate a loose, asynchronous transition state where the breaking of the carbon-oxygen bond is more advanced than the formation of the new carbon-carbon bond. iaea.orgosti.gov
Table 1: Experimental Heavy-Atom Kinetic Isotope Effects for the Claisen Rearrangement of Allyl Phenyl Ether at 220°C
| Labeled Atom | Isotope | KIE (klight/kheavy) |
|---|---|---|
| Ether Oxygen | 18O | 1.0297 |
| α-Carbon | 14C | 1.0306 |
| γ-Carbon | 14C | 1.0362 |
| ortho-Carbon | 14C | 1.0375 |
(Data sourced from the Journal of the American Chemical Society) iaea.orgosti.gov
These data would be analogous to what one might expect from a KIE study on this compound.
Activation Energy and Thermodynamic Parameters Determination (e.g., Enthalpy, Entropy)
The activation energy (Ea) for the Claisen rearrangement can be determined experimentally by measuring the rate constant at several different temperatures and plotting ln(k) versus 1/T (an Arrhenius plot). The slope of this line is equal to -Ea/R.
Reaction Progress Monitoring Techniques
Several analytical techniques can be employed to monitor the progress of the Claisen rearrangement of this compound. These methods track the disappearance of the reactant and the appearance of the product, o-allylguaiacol (2-allyl-6-methoxyphenol), over time.
Commonly used techniques include:
Gas Chromatography (GC): Separates the reactant from the product, allowing for their quantification.
High-Performance Liquid Chromatography (HPLC): Similar to GC, it separates and quantifies the components of the reaction mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to follow the reaction in real-time (in situ monitoring) by integrating the signals corresponding to specific protons in the reactant and product.
Mass Spectrometry (MS): Can be coupled with GC or LC (GC-MS, LC-MS) to identify and quantify the compounds in the reaction mixture based on their mass-to-charge ratio.
Conclusion and Future Research Directions
Synthesis of More Complex Aryl Ether Structures
The synthesis of complex aryl ethers, including 1-methoxy-2-(pent-3-en-1-yl)benzene, often involves the strategic formation of the ether linkage or the installation of the unsaturated alkyl chain onto a pre-existing aryl ether or phenol (B47542). One of the most direct and powerful methods for creating such ortho-alkenylated phenol derivatives is through the transition-metal-catalyzed C-alkenylation of phenols. nih.govnih.gov
An operationally simple approach involves the direct rhenium-catalyzed ortho-alkenylation of unprotected phenols with internal alkynes. nih.gov This method is highly regioselective, yielding exclusively ortho-alkenylphenols without the formation of para-substituted or multiply alkenylated products. nih.gov For the synthesis of the parent phenol of the target molecule, guaiacol (B22219) (2-methoxyphenol) could be reacted with pent-2-yne in the presence of a suitable rhenium catalyst. Subsequent methylation of the resulting phenol would yield this compound.
Another prominent strategy is the palladium-catalyzed cross-coupling of aryl halides with alcohols or organoboron compounds. organic-chemistry.orgacs.org For instance, 2-bromoanisole (B166433) could potentially be coupled with a pent-3-en-1-yl organometallic reagent. Alternatively, a Williamson-type ether synthesis could be envisioned, where the sodium salt of 2-(pent-3-en-1-yl)phenol is reacted with a methylating agent. acs.org However, achieving regioselectivity in the initial alkenylation of phenol can be a challenge.
The synthesis of more intricate aryl ether structures often builds upon these fundamental reactions. For example, palladium-catalyzed amination has been employed to create N-aryl-aza-crown ethers, demonstrating the versatility of cross-coupling methods in constructing complex molecular architectures. nih.gov
Development of Novel Catalytic Systems
The advancement of aryl ether synthesis is heavily reliant on the development of innovative catalytic systems that offer mild reaction conditions, broad substrate scope, and high selectivity.
For C-O Bond Formation:
Palladium-based catalysts: Buchwald and others have developed highly effective palladium catalysts for the synthesis of aryl ethers. organic-chemistry.org The use of bulky, electron-rich phosphine (B1218219) ligands, such as BrettPhos, has been shown to facilitate the C-O bond-forming reaction between aryl halides and alcohols, including fluorinated alcohols. acs.org These systems often exhibit excellent functional group tolerance and can operate under mild conditions. acs.org
Copper-based catalysts: Copper-catalyzed Ullmann-type couplings are a classical method for aryl ether synthesis. organic-chemistry.org Modern advancements include the use of specific ligands, such as N,N-dimethylglycine, to enable the coupling of aryl iodides with aliphatic alcohols at moderate temperatures. organic-chemistry.org
For C-C Bond Formation (ortho-Alkenylation):
Rhenium catalysts: Rhenium carbonyl complexes have proven effective for the direct ortho-alkenylation of phenols with internal alkynes, proceeding under neutral conditions without the need for additional ligands. nih.gov
Iron catalysts: Iron halides have been shown to mediate the visible-light-induced coupling of phenols with aliphatic hydrocarbons through a proposed Friedel–Crafts-type mechanism. rsc.org
Ruthenium catalysts: Pincer-ruthenium complexes can catalyze the ortho-alkylation of phenols with alcohols, although selectivity between etherification and alkylation can be an issue. rsc.org
The development of these catalytic systems is crucial for enabling the efficient and selective synthesis of complex molecules like this compound.
Advanced Mechanistic Insights through Combined Experimental and Computational Approaches
Understanding the reaction mechanisms of aryl ether synthesis and phenol functionalization is key to optimizing existing methods and designing new ones.
In the rhenium-catalyzed ortho-alkenylation of phenols, mechanistic studies have isolated a (μ-aryloxo)rhenium complex as a key precatalyst. nih.gov Experimental evidence excludes a classical Friedel-Crafts-type mechanism, instead supporting a pathway involving a phenolic hydroxyl group-assisted electrophilic alkenylation. nih.gov This highlights the dual role of the rhenium center in activating both the alkyne and the phenol. nih.gov
For palladium-catalyzed C-O cross-coupling reactions, the generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alcohol (or alkoxide) and subsequent reductive elimination to form the aryl ether and regenerate the active catalyst. google.com Computational studies can provide valuable insights into the energetics of different ligand-catalyst combinations and the transition states involved, aiding in the rational design of more efficient catalysts. acs.org
Similarly, DFT calculations have been employed to understand the regioselectivity in the hydroarylation of styrenes with phenols, suggesting that the ortho-selectivity arises from a concerted protonation/C-C bond formation pathway directed by the hydroxyl group. rsc.org These combined experimental and computational approaches provide a powerful toolkit for elucidating complex reaction mechanisms.
Exploration of New Chemical Transformations and Reactivity Patterns
The unsaturated side chain and the substituted aromatic ring in this compound offer multiple sites for further chemical transformations.
The internal double bond in the pentenyl chain could undergo a variety of reactions, such as hydrogenation, epoxidation, dihydroxylation, or metathesis, to introduce further functionality. The aromatic ring can be subject to electrophilic aromatic substitution, with the methoxy (B1213986) and alkyl groups directing the position of substitution.
Furthermore, the ortho-alkenylphenol precursors to this compound can undergo unique cyclization reactions. For instance, rhenium-catalyzed [3+2+1] cycloaddition of phenols and two molecules of an alkyne has been demonstrated, where the alkyne serves as both a two- and a one-carbon unit. nih.gov Such transformations open up avenues to complex heterocyclic structures.
The exploration of reactivity patterns also extends to the development of novel bond-forming strategies. For example, the Catellani reaction, which utilizes palladium and norbornene catalysis, allows for sequential ortho C-H functionalization and ipso-termination of aryl halides, enabling the synthesis of highly substituted arenes. researchgate.net
Expanding the Methodologies for Stereoselective Synthesis of Unsaturated Aryl Ethers
The presence of a stereocenter in the pentenyl chain of potential derivatives of this compound makes stereoselective synthesis a critical consideration.
The stereoselective synthesis of α,β-unsaturated esters has been achieved with high efficiency. nih.govnih.gov For example, treatment of α-hydroxyesters with triflic anhydride (B1165640) and pyridine (B92270) can lead to (Z)-α-aryl-α,β-unsaturated esters with excellent stereoselectivity. nih.gov Another method involves a triethylamine-catalyzed allylic rearrangement of enol phosphates to stereoselectively produce (E)-α,β-unsaturated esters. nih.gov
While these methods apply to esters, the principles can be extended to the synthesis of unsaturated ethers. Nickel-catalyzed enantioconvergent cross-electrophile coupling of benzylic alcohols with alkenyl electrophiles has emerged as a powerful strategy for creating enantioenriched alkenes with allylic stereocenters. acs.org This approach could potentially be adapted for the stereoselective synthesis of unsaturated aryl ethers.
The development of new chiral ligands and catalytic systems will be paramount in expanding the toolbox for the asymmetric synthesis of complex unsaturated aryl ethers, allowing for precise control over the stereochemistry of the final products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
